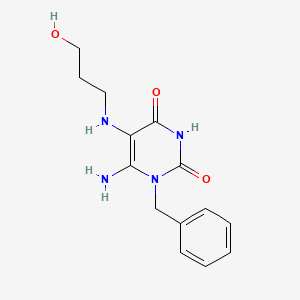![molecular formula C12H13F4N B2572139 4-[(2S,3R,5S,6R)-2,3,5,6-Tetrafluorcyclohexyl]benzolamin, rel- CAS No. 1609663-43-5](/img/structure/B2572139.png)
4-[(2S,3R,5S,6R)-2,3,5,6-Tetrafluorcyclohexyl]benzolamin, rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- is a fluorinated aromatic amine. Its structure comprises a benzenamine moiety substituted with a tetrafluorocyclohexyl group, making it a valuable compound in various scientific applications. The presence of fluorine atoms enhances its stability, bioavailability, and potential for various chemical reactions.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications across various fields:
Chemistry: : Utilized as a precursor in synthesizing complex organic molecules.
Biology: : Acts as a biochemical probe to study enzyme interactions and receptor binding due to its stability and unique fluorine interactions.
Medicine: : Explored for its potential in developing fluorinated pharmaceuticals, enhancing drug efficacy, and bioavailability.
Industry: : Applied in the production of advanced materials, including polymers and surface coatings, benefiting from its fluorinated nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves a multi-step synthetic route, starting from commercially available cyclohexanone derivatives and fluorinating agents. The key steps include:
Cyclohexane Ring Formation: : Initial steps involve forming a cyclohexane ring through cyclization reactions.
Fluorination: : Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride.
Industrial Production Methods
Industrial-scale production follows similar synthetic pathways but employs optimized conditions for higher yields. Techniques such as continuous flow reactors and advanced fluorination methods ensure efficiency and scalability.
Analyse Chemischer Reaktionen
Benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- undergoes various chemical reactions:
Oxidation: : It can be oxidized using agents like potassium permanganate, forming benzenaminium salts.
Reduction: : The compound can be reduced under hydrogenation conditions, potentially altering its aromaticity.
Substitution: : Common reagents like halogens or nitro groups can substitute the hydrogen atoms on the benzene ring, facilitating further functionalization.
Major products from these reactions include fluorinated amine derivatives, which are crucial intermediates in drug synthesis and material sciences.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, often through hydrogen bonding, electrostatic interactions, and hydrophobic effects. Fluorine atoms enhance these interactions by increasing the compound's lipophilicity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Compared to other aromatic amines, benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- stands out due to its unique tetrafluorocyclohexyl group. Similar compounds include:
Benzenamine, 4-fluoro-: : Less stable and less lipophilic.
Benzenamine, 4-chloro-: : More reactive but less biocompatible.
Benzenamine, 4-trifluoromethyl-: : Possesses different steric and electronic properties.
The uniqueness of benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- lies in its enhanced stability and versatility in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
4-[(2R,3S,5R,6S)-2,3,5,6-tetrafluorocyclohexyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N/c13-8-5-9(14)12(16)10(11(8)15)6-1-3-7(17)4-2-6/h1-4,8-12H,5,17H2/t8-,9+,10?,11-,12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAMDYMIVRBWEN-PQENDOFNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1F)F)C2=CC=C(C=C2)N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C([C@H]([C@H]1F)F)C2=CC=C(C=C2)N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572062.png)
![Methyl (E)-4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2572063.png)

![(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2572068.png)

![3-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2572070.png)
![1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2572072.png)
![1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2572073.png)

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2572077.png)
![(E)-2-(2-cyano-3-(3-isopropoxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2572078.png)
![N-{[4-(4-fluorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2572079.png)
